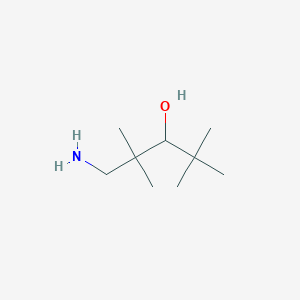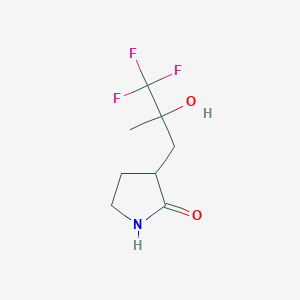
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H12F3NO2 It is characterized by the presence of a pyrrolidin-2-one ring substituted with a trifluoromethyl group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with a suitable amine to form the corresponding amide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Wissenschaftliche Forschungsanwendungen
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: Similar in structure but lacks the pyrrolidin-2-one ring.
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Another stereoisomer with similar properties.
3,3,3-Trifluoro-2-hydroxypropanoic acid: Lacks the methyl group and pyrrolidin-2-one ring.
Uniqueness
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one is unique due to the combination of the trifluoromethyl group, hydroxy group, and pyrrolidin-2-one ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H12F3NO2 |
|---|---|
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
3-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12F3NO2/c1-7(14,8(9,10)11)4-5-2-3-12-6(5)13/h5,14H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZBRDSVYSEAMELE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCNC1=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)

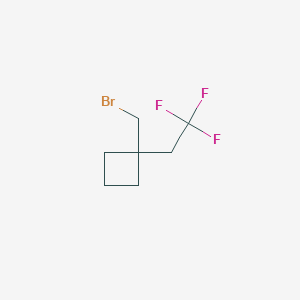
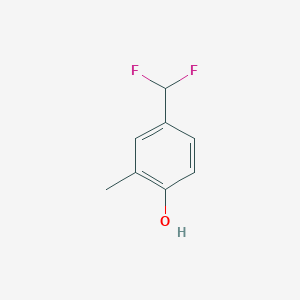
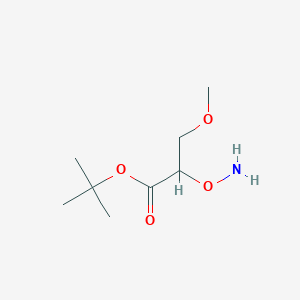
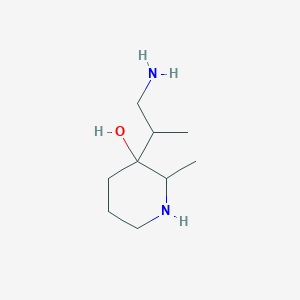
methanol](/img/structure/B13186406.png)
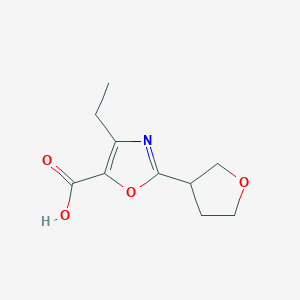
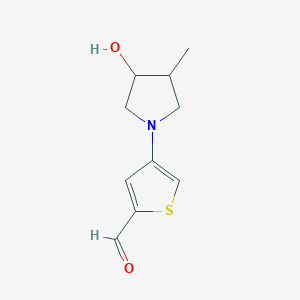
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
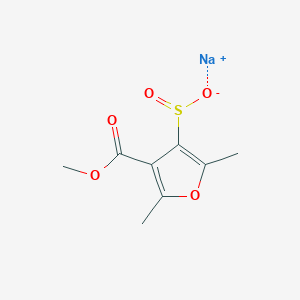
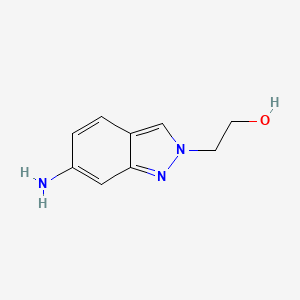
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
